molecular formula C12H3Br3ClNO2 B14201755 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one CAS No. 832733-86-5

1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one

Cat. No.: B14201755
CAS No.: 832733-86-5
M. Wt: 468.32 g/mol
InChI Key: KEUZIDXSPFEAKO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one involves multiple steps, typically starting with the bromination and chlorination of phenoxazine derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure the desired substitution on the phenoxazine ring . Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one involves its interaction with cellular components. In biological systems, it may act as a multidrug resistance modulator, affecting the efflux of drugs from cancer cells and enhancing the efficacy of chemotherapy . The molecular targets and pathways involved include the inhibition of specific enzymes and interference with DNA replication processes.

Comparison with Similar Compounds

1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives such as:

Properties

CAS No.

832733-86-5

Molecular Formula

C12H3Br3ClNO2

Molecular Weight

468.32 g/mol

IUPAC Name

1,2,4-tribromo-7-chlorophenoxazin-3-one

InChI

InChI=1S/C12H3Br3ClNO2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H

InChI Key

KEUZIDXSPFEAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Br)Br)Br

Origin of Product

United States

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